N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of bromine, iodine, benzoxazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the thiophene and benzoxazole rings. The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms (bromine and iodine) can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: A halogenated pyridine derivative with similar halogen substitution patterns.
2-Bromo-5-iodophenol: A phenol derivative with bromine and iodine substituents.
Thianaphthene-2-carboxylic acid: A thiophene derivative with a carboxylic acid functional group.
Uniqueness
N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of bromine, iodine, benzoxazole, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C18H10BrIN2O2S |
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Molecular Weight |
525.2 g/mol |
IUPAC Name |
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H10BrIN2O2S/c19-13-5-3-10(20)8-12(13)18-22-14-9-11(4-6-15(14)24-18)21-17(23)16-2-1-7-25-16/h1-9H,(H,21,23) |
InChI Key |
NMNWJJJJHOQIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Br |
Origin of Product |
United States |
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